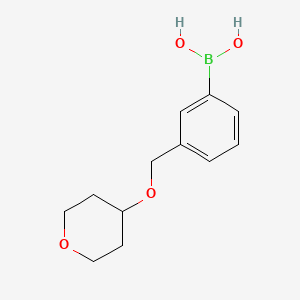

3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid

Description

Properties

IUPAC Name |

[3-(oxan-4-yloxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO4/c14-13(15)11-3-1-2-10(8-11)9-17-12-4-6-16-7-5-12/h1-3,8,12,14-15H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCOUBKIJBWKHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)COC2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201165710 | |

| Record name | Boronic acid, B-[3-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201165710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-76-5 | |

| Record name | Boronic acid, B-[3-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201165710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid: Synthesis, Applications, and Experimental Protocols

Abstract

This technical guide provides a comprehensive overview of 3-(tetrahydropyran-4-yloxymethyl)phenylboronic acid, a versatile building block in contemporary drug discovery and organic synthesis. The guide details its synthesis, physicochemical properties, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. Detailed, field-proven experimental protocols for its preparation and use in Suzuki-Miyaura coupling are provided, underpinned by mechanistic insights and practical considerations for researchers, scientists, and drug development professionals. This document aims to serve as a definitive resource, enabling its effective utilization in the design and synthesis of novel chemical entities.

Introduction: The Strategic Advantage of Boronic Acids in Medicinal Chemistry

Boronic acids and their derivatives have emerged as indispensable tools in modern medicinal chemistry, largely due to their remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds.[1] Their stability, low toxicity, and predictable reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, have cemented their status as critical building blocks in the synthesis of complex organic molecules.[2][3] The boronic acid functional group offers a unique combination of reactivity and stability, allowing for the construction of biaryl and heteroaryl scaffolds that are prevalent in a vast array of biologically active compounds.

The strategic incorporation of specific substituents onto the phenylboronic acid core allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. The subject of this guide, 3-(tetrahydropyran-4-yloxymethyl)phenylboronic acid, is a prime example of such a strategically functionalized reagent. It combines the reactive boronic acid moiety with a tetrahydropyran (THP) group, a privileged scaffold in medicinal chemistry known to enhance aqueous solubility and provide a hydrogen bond acceptor, thereby improving the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.[4] This guide will provide a detailed exploration of the synthesis, properties, and applications of this valuable synthetic intermediate.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for the accurate characterization of its products.

| Property | Value | Source |

| CAS Number | 1256358-76-5 | |

| Molecular Formula | C₁₂H₁₇BO₄ | |

| Molecular Weight | 236.07 g/mol | |

| Appearance | White to off-white solid | Typical for phenylboronic acids |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | Inferred from related structures |

Spectroscopic Characterization (Predicted):

-

¹H NMR (400 MHz, CDCl₃): δ 8.0-7.4 (m, 4H, Ar-H), 4.6 (s, 2H, Ar-CH₂-O), 4.0-3.4 (m, 5H, THP-H), 2.0-1.6 (m, 4H, THP-H).

-

¹³C NMR (100 MHz, CDCl₃): δ 160-125 (Ar-C), 70-60 (Ar-CH₂-O and THP-C-O), 35-25 (THP-C).

-

Mass Spectrometry (ESI+): m/z 237.1 [M+H]⁺, 259.1 [M+Na]⁺.

Synthesis of 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid: A Step-by-Step Protocol

The synthesis of 3-(tetrahydropyran-4-yloxymethyl)phenylboronic acid can be efficiently achieved in a two-step sequence starting from commercially available 3-bromobenzyl alcohol. This strategy involves the protection of the benzylic alcohol with a tetrahydropyran (THP) group, followed by a lithium-halogen exchange and subsequent borylation.

Caption: Synthetic workflow for 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid.

Step 1: Synthesis of 4-((3-Bromobenzyl)oxy)tetrahydro-2H-pyran

Principle: The protection of the benzylic alcohol is achieved via an acid-catalyzed addition of 3,4-dihydropyran. The tetrahydropyranyl (THP) ether is stable to a wide range of non-acidic conditions, making it an ideal protecting group for the subsequent organometallic reaction.[2][5]

Experimental Protocol:

-

To a stirred solution of 3-bromobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add 3,4-dihydro-2H-pyran (1.2 eq).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-((3-bromobenzyl)oxy)tetrahydro-2H-pyran as a colorless oil.

Step 2: Synthesis of 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid

Principle: This transformation proceeds via a lithium-halogen exchange reaction at low temperature to generate an aryllithium species, which is then quenched with a trialkyl borate ester. Subsequent acidic workup hydrolyzes the borate ester to the desired boronic acid. This method is highly efficient for the synthesis of substituted phenylboronic acids.

Experimental Protocol:

-

Dissolve 4-((3-bromobenzyl)oxy)tetrahydro-2H-pyran (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours, then allow it to warm to room temperature overnight.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) and stir vigorously for 1 hour.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or by flash column chromatography on silica gel to yield 3-(tetrahydropyran-4-yloxymethyl)phenylboronic acid as a white solid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of 3-(tetrahydropyran-4-yloxymethyl)phenylboronic acid lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between the boronic acid and an organic halide or triflate.

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

The choice of catalyst, base, and solvent is crucial for the success of a Suzuki-Miyaura coupling.

-

Palladium Catalyst: A variety of palladium(0) and palladium(II) precatalysts can be used. For general applications, Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand such as PPh₃ or a more electron-rich and bulky ligand like SPhos or XPhos for more challenging couplings are common choices.

-

Base: A base is required to activate the boronic acid. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed. The choice of base can significantly impact the reaction rate and yield.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to ensure the solubility of both the organic and inorganic reagents.

Self-Validating Protocol for a Generic Suzuki-Miyaura Coupling:

-

To a reaction vessel, add 3-(tetrahydropyran-4-yloxymethyl)phenylboronic acid (1.2 eq), the aryl or heteroaryl halide (1.0 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.

-

Separate the layers, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 3-(tetrahydropyran-4-yloxymethyl)phenylboronic acid and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery. Its synthesis is straightforward from readily available starting materials, and its application in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the construction of complex molecular architectures. The presence of the tetrahydropyran moiety offers the potential to improve the pharmacokinetic properties of the resulting compounds, making this reagent a strategic choice for medicinal chemists. This guide provides the foundational knowledge and practical protocols to enable the effective utilization of 3-(tetrahydropyran-4-yloxymethyl)phenylboronic acid in a research setting.

References

-

D. G. Hall, Ed., Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed. Wiley-VCH, 2011. [Link]

-

N. Miyaura and A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chemical Reviews, vol. 95, no. 7, pp. 2457–2483, 1995. [Link]

-

A. Suzuki, "Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds," Angewandte Chemie International Edition, vol. 50, no. 29, pp. 6722-6737, 2011. [Link]

-

P. J. Kocienski, Protecting Groups, 3rd ed. Thieme, 2004. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic Acid

Abstract

This technical guide provides an in-depth exploration of a robust and scalable synthetic route to 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid, a key building block in contemporary drug discovery. Arylboronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][2] The title compound, featuring a tetrahydropyran (THP) moiety, is of particular interest as this group can enhance aqueous solubility and metabolic stability, desirable properties for pharmaceutical candidates.[3] This document details a validated multi-step synthesis, offering not just a protocol but a scientific rationale for key experimental choices, troubleshooting guidance, and comprehensive characterization data. The intended audience for this guide includes medicinal chemists, process development scientists, and academic researchers engaged in the synthesis of complex organic molecules.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

The advent of the Suzuki-Miyaura cross-coupling reaction revolutionized the art of constructing biaryl and substituted aromatic systems, a cornerstone of modern medicinal chemistry.[2] At the heart of this transformation lies the organoboron reagent, typically an arylboronic acid. The versatility, functional group tolerance, and generally low toxicity of boronic acids have cemented their status as privileged reagents.

The specific target of this guide, 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid, incorporates a tetrahydropyran (THP) appendage. The THP motif is a common feature in numerous natural products and approved drugs.[4][5] Its inclusion in a molecule can favorably modulate physicochemical properties such as lipophilicity and hydrogen bonding capacity, which in turn can lead to improved pharmacokinetic profiles.[3] This guide presents a logical and efficient pathway to this valuable synthetic intermediate.

Retrosynthetic Analysis and Strategic Rationale

A retrosynthetic analysis of the target molecule suggests a convergent and reliable synthetic strategy. The primary disconnection is the carbon-boron bond, a standard approach for arylboronic acid synthesis. This leads back to a Grignard reagent and a trialkyl borate. The Grignard reagent, in turn, can be prepared from the corresponding aryl bromide. The ether linkage is formed from commercially available precursors: 3-bromobenzyl bromide and tetrahydropyran-4-ol. This multi-step synthesis is outlined below.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Workflow: A Step-by-Step Guide

The forward synthesis is a three-step process commencing with an etherification, followed by the formation of a Grignard reagent, and culminating in a borylation and subsequent hydrolysis.

Caption: Overall synthetic workflow.

Step 1: Synthesis of 4-((3-Bromobenzyl)oxy)tetrahydro-2H-pyran

This step involves a Williamson ether synthesis to couple the two key fragments.

Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of tetrahydropyran-4-ol (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

-

Re-cool the mixture to 0 °C and add a solution of 3-bromobenzyl bromide (1.1 eq.) in anhydrous THF dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ether.

Causality of Experimental Choices:

-

Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the alcohol, forming the corresponding alkoxide.

-

Anhydrous THF: The use of an anhydrous aprotic solvent is crucial to prevent quenching of the highly reactive sodium hydride and the resulting alkoxide.

-

Inert Atmosphere: Prevents reaction of the strong base and other reactive intermediates with atmospheric oxygen and moisture.

Step 2 & 3: Grignard Formation, Borylation, and Hydrolysis

This sequence is a classic and highly effective method for the synthesis of arylboronic acids.[6][7]

Protocol:

-

To a flask containing magnesium turnings (1.5 eq.) under an inert atmosphere, add a small crystal of iodine (as an initiator).

-

Add a solution of 4-((3-bromobenzyl)oxy)tetrahydro-2H-pyran (1.0 eq.) in anhydrous THF dropwise to initiate the Grignard reaction. Once initiated, add the remaining solution at a rate to maintain a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

In a separate flask, cool a solution of triisopropyl borate (1.5 eq.) in anhydrous THF to -78 °C.

-

Transfer the freshly prepared Grignard reagent to the cold borate solution via cannula at a rate that maintains the internal temperature below -65 °C.

-

After the addition is complete, stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Acidify the mixture to pH ~2 with 2M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can then be purified.

Causality of Experimental Choices:

-

Magnesium and Iodine: Magnesium is the reagent for Grignard formation. Iodine helps to activate the magnesium surface by removing the passivating oxide layer.

-

Triisopropyl Borate: This is the electrophilic boron source. Its reaction with the nucleophilic Grignard reagent forms the boronate ester. Using triisopropyl borate over trimethyl borate can sometimes lead to cleaner reactions and reduced formation of byproducts from multiple additions.[8]

-

Low Temperature (-78 °C): The addition of the Grignard reagent to the borate ester is performed at low temperature to control the exothermicity of the reaction and to minimize the formation of undesired byproducts.

-

Aqueous Acidic Workup: The boronate ester intermediate is hydrolyzed under acidic conditions to yield the final boronic acid.

Purification and Characterization

The purification of boronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) and their amphiphilic nature.[9]

Purification Strategy

Recrystallization is often the preferred method for purifying solid boronic acids.[10] A suitable solvent system can be determined through small-scale screening. Common solvents for recrystallization of arylboronic acids include hot water, ethanol, or mixtures of ethyl acetate and hexanes.[9]

If chromatographic purification is necessary, it is advisable to use silica gel that has been treated with a small amount of boric acid to suppress streaking and improve separation.[11] Alternatively, specialized purification techniques such as the formation and isolation of a crystalline diethanolamine adduct can be employed.[9]

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons, the benzylic methylene protons, the methine and methylene protons of the THP ring, and a broad singlet for the B(OH)₂ protons. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| Mass Spec (ESI) | [M-H]⁻ or [M+Na]⁺ corresponding to the calculated molecular weight. |

| Melting Point | A sharp melting point range is indicative of high purity. |

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low yield in Step 1 | Incomplete deprotonation of the alcohol. Inactive 3-bromobenzyl bromide. | Ensure the sodium hydride is fresh and the reaction is strictly anhydrous. Verify the purity of the benzyl bromide. |

| Failure to initiate Grignard reaction | Passivated magnesium surface. Wet solvent or glassware. | Use a fresh bottle of magnesium turnings. Add a small amount of 1,2-dibromoethane to activate the magnesium. Ensure all glassware and solvents are rigorously dried. |

| Low yield of boronic acid | Incomplete Grignard formation. Hydrolysis of the Grignard reagent before borylation. Over-addition to the borate ester. | Monitor Grignard formation by TLC or GC-MS of quenched aliquots. Ensure all transfers are performed under a positive pressure of inert gas. Maintain a low temperature during the addition to the borate. |

| Difficulty in purification | Formation of boroxine. Product is an oil. | Co-evaporate the crude product with a solvent like toluene to remove water and potentially break up the boroxine. Attempt purification via diethanolamine adduct formation.[9] |

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid. By understanding the rationale behind each experimental step and being aware of potential challenges, researchers can confidently synthesize this valuable building block for application in drug discovery and other areas of chemical research. The strategic incorporation of the THP moiety offers a handle to fine-tune the properties of target molecules, making this a highly relevant intermediate in the pursuit of novel chemical entities.

References

-

Arylboronic acid or boronate synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]

-

Purification of boronic acids? (2017, December 19). Reddit. Retrieved January 27, 2026, from [Link]

- Process for the preparation of substituted phenylboronic acids. (n.d.). Google Patents.

- Synthesis of boronic esters and boronic acids using grignard reagents. (n.d.). Google Patents.

-

3-Formylphenylboronic acid. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

Synthesis of boronic esters and boronic acids using grignard reagents. (2013, January 31). WIPO Patentscope. Retrieved January 27, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

-

Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

-

Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 27, 2026, from [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. (n.d.). PMC - NIH. Retrieved January 27, 2026, from [Link]

-

How to purify boronic acids/boronate esters? (2016, July 18). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Tetrahydropyranyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

-

3-(Tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid. (n.d.). MySkinRecipes. Retrieved January 27, 2026, from [Link]

- Synthesis of boronic esters and boronic acids using grignard reagents. (n.d.). Google Patents.

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals. Retrieved January 27, 2026, from [Link]

-

Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid‐Mediated Hydroxyalkoxylation of Silylated Alke. (n.d.). Retrieved January 27, 2026, from [Link]

-

Tetrahydropyran. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation. (n.d.). PMC - NIH. Retrieved January 27, 2026, from [Link]

-

Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. (2025, May 4). YouTube. Retrieved January 27, 2026, from [Link]

-

Purification of alkyl Bpin/other alkyl boronic esters. (2024, February 8). Reddit. Retrieved January 27, 2026, from [Link]

-

Tetrahydropyranyl, a nonaromatic acid-labile Cys protecting group for Fmoc peptide chemistry. (2015, April 3). PubMed. Retrieved January 27, 2026, from [Link]

-

Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022, May 2). American Chemical Society. Retrieved January 27, 2026, from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 3-(Tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid [myskinrecipes.com]

- 4. uvadoc.uva.es [uvadoc.uva.es]

- 5. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 7. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 8. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

An In-depth Technical Guide to 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid (CAS 1256358-76-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid is a bifunctional organic compound that has garnered interest within the drug discovery and development landscape. Its structure uniquely combines two key pharmacophores: a phenylboronic acid moiety and a tetrahydropyran (THP) group. The phenylboronic acid component is a versatile synthetic handle, most notably for its utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation[1][2]. Boronic acids themselves have also shown intrinsic biological activity, with bortezomib, a proteasome inhibitor, being a prime example of a successful boronic acid-containing drug[1].

The tetrahydropyran (THP) moiety is a saturated heterocyclic ether that is increasingly recognized as a "privileged scaffold" in medicinal chemistry. It is found in a wide array of biologically active natural products and synthetic drugs, including anticancer and anti-HIV agents[3][4]. The incorporation of a THP ring can enhance a molecule's pharmacokinetic profile by improving properties such as solubility, metabolic stability, and cell permeability, while also providing a rigid framework for precise conformational control of pendant functional groups.

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid, with a focus on its practical utility for researchers in organic synthesis and medicinal chemistry.

Physicochemical and Computed Properties

While experimental data for 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid is not extensively published, its properties can be estimated based on closely related structures and computational models. The following table summarizes key physicochemical parameters.

| Property | Value | Source |

| CAS Number | 1256358-76-5 | - |

| Molecular Formula | C12H17BO4 | - |

| Molecular Weight | 236.07 g/mol | [5] |

| Appearance | White to off-white solid (predicted) | General knowledge of arylboronic acids |

| Boiling Point | ~280 °C at 760 mmHg (estimated) | [6] |

| Density | ~1.1 g/cm³ (estimated) | [6] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 4 | [8] |

| Rotatable Bond Count | 3 | [8] |

| Topological Polar Surface Area | 49.7 Ų | [7] |

Synthesis and Mechanistic Considerations

The synthesis of 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid can be approached through established methodologies for the preparation of arylboronic acids. A common and effective strategy involves the formation of an organometallic intermediate from a corresponding aryl halide, followed by quenching with a boron-containing electrophile.

A plausible synthetic route is outlined below, based on general procedures for the synthesis of phenylboronic acids[9][10][11].

Proposed Synthetic Workflow

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. 1256358-78-7|(4-(((Tetrahydro-2H-pyran-4-yl)oxy)methyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 6. americanelements.com [americanelements.com]

- 7. Tetrahydropyran-4-boronic acid | C5H11BO3 | CID 49761667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4,4,5,5-tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane | C17H25BO4 | CID 21865611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Preparation method of 4-phenoxyphenylboronic acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]

- 11. Arylboronic acid or boronate synthesis [organic-chemistry.org]

The Ascendancy of the Boron Atom: A Technical Guide to Phenylboronic Acid Derivatives in Modern Medicinal Chemistry

For decades, the element boron was largely relegated to the periphery of medicinal chemistry, often perceived as a metabolic wild card. However, the landmark approval of bortezomib has irrevocably shattered this paradigm, catapulting boronic acid derivatives, particularly phenylboronic acids, into the pharmaceutical limelight. This guide provides an in-depth exploration of this versatile chemical scaffold, offering researchers, scientists, and drug development professionals a comprehensive technical resource grounded in field-proven insights and methodologies. We will dissect the fundamental chemistry, explore the diverse mechanisms of action, and provide actionable protocols to empower the next generation of boron-based therapeutics.

The Boronic Acid Moiety: A Unique Chemical Toolkit

At the heart of this chemical class lies the boronic acid functional group (-B(OH)₂), a deceptively simple yet remarkably versatile entity. Its power stems from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. This unique electronic configuration bestows upon phenylboronic acids several key properties that are highly advantageous in drug design:

-

Lewis Acidity and Reversible Covalent Bonding: The empty p-orbital makes the boron atom an excellent Lewis acid, readily accepting a pair of electrons from nucleophiles. This allows boronic acids to form reversible covalent bonds with diols, a motif commonly found in biological molecules such as sugars and the ribose backbone of RNA.[1] This interaction is fundamental to their use as sensors and in drug delivery systems.[2]

-

Tetrahedral Complex Formation: In aqueous environments, boronic acids can exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate species.[1] The pKa of a typical boronic acid is around 9; however, upon forming a tetrahedral complex with a hydroxyl group (e.g., from water or a biological nucleophile), the pKa is lowered to approximately 7.[1] This pH-dependent equilibrium is crucial for their interaction with biological targets under physiological conditions.

-

Mimicry of Transition States: The ability to form stable, tetrahedral adducts with nucleophilic residues in enzyme active sites, such as serine, threonine, or cysteine, makes boronic acids exceptional transition-state analogue inhibitors.[3] This mechanism underpins the efficacy of many boronic acid-based drugs.

Mechanisms of Action: Beyond Simple Inhibition

The therapeutic utility of phenylboronic acid derivatives spans a wide array of diseases, a testament to their diverse mechanisms of action. While enzyme inhibition is a predominant theme, their biological effects are multifaceted.

Enzyme Inhibition: The Cornerstone of Boronic Acid Therapeutics

Phenylboronic acids have emerged as potent inhibitors of various enzyme classes, most notably proteases and β-lactamases.

Proteasome Inhibition: The success of bortezomib and ixazomib in treating multiple myeloma has firmly established the proteasome as a key target for boronic acid drugs.[2][4] These dipeptidyl boronic acid derivatives act by targeting the chymotrypsin-like activity of the 26S proteasome.[4] The boron atom forms a stable, yet reversible, covalent bond with the N-terminal threonine residue in the proteasome's catalytic subunit, effectively blocking its proteolytic activity.[2] This leads to an accumulation of misfolded and regulatory proteins, ultimately inducing apoptosis in cancer cells.[4]

β-Lactamase Inhibition: The rise of antibiotic resistance is a pressing global health crisis, with β-lactamase enzymes playing a central role in bacterial defense against β-lactam antibiotics.[3] Phenylboronic acid derivatives have been developed as non-β-lactam-based inhibitors of these enzymes.[3] They act as competitive inhibitors, forming a reversible tetrahedral adduct with the catalytic serine residue in the active site of serine-based β-lactamases, such as AmpC and KPC.[3][5] This prevents the hydrolysis of β-lactam antibiotics, restoring their efficacy. Vaborbactam is a clinically approved example of a cyclic boronic acid derivative that potently inhibits serine β-lactamases.[2]

Workflow for Screening Phenylboronic Acid Derivatives as Enzyme Inhibitors

Caption: A generalized workflow for the initial screening and characterization of phenylboronic acid derivatives as enzyme inhibitors.

Prodrug Strategies and Targeted Delivery

The inherent reactivity of the boronic acid moiety can be harnessed to design innovative prodrugs. Boronate esters can be synthesized to mask the active boronic acid, improving pharmacokinetic properties and enabling targeted drug release.[4] These esters are designed to be stable in circulation but are cleaved under specific physiological conditions, such as the oxidative environment of tumor cells, to release the active drug.[4] This strategy enhances the therapeutic index by concentrating the drug at the site of action and minimizing off-target toxicity.[4]

Furthermore, the ability of phenylboronic acids to bind to cell surface glycans is being explored for targeted gene and drug delivery.[6] Nanovectors decorated with phenylboronic acid can selectively bind to cancer cells that overexpress certain cell surface sugars, leading to enhanced cellular uptake and therapeutic efficacy.[6]

Synthesis of Phenylboronic Acid Derivatives: Key Methodologies

The accessibility of diverse phenylboronic acid derivatives is crucial for medicinal chemistry campaigns. Several robust synthetic methods are routinely employed.

Classical Approach: Electrophilic Trapping of Arylmetal Intermediates

One of the most common methods involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate ester at low temperatures, followed by acidic workup.[2] While effective, this method can have limitations with respect to functional group tolerance.[2]

Modern Cross-Coupling Strategies

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of phenylboronic acids. The Suzuki-Miyaura coupling, in particular, is a powerful tool for forming carbon-carbon bonds using boronic acids as key reagents.[2] More recently, methods for the direct borylation of C-H bonds using iridium or rhodium catalysts have provided a more atom-economical approach to synthesizing these compounds.[2]

Decarboxylative Borylation: A Paradigm Shift

A groundbreaking development in the synthesis of boronic acids is the decarboxylative borylation of carboxylic acids.[7] This method, developed by the Baran group at Scripps Research, utilizes a simple nickel catalyst to replace a carboxylic acid group with a boronic acid moiety.[7] This transformation is particularly significant because carboxylic acids are abundant and structurally diverse, providing a vast and previously inaccessible entry point into the chemical space of boronic acids.[7]

Experimental Protocol: Decarboxylative Borylation of a Model Carboxylic Acid

Objective: To synthesize a phenylboronic acid derivative from its corresponding carboxylic acid via a nickel-catalyzed decarboxylative borylation reaction.

Materials:

-

Aryl carboxylic acid (1.0 mmol)

-

Bis(pinacolato)diboron (B₂pin₂) (1.2 mmol)

-

NiCl₂(dme) (0.1 mmol)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.1 mmol)

-

Potassium phosphate (K₃PO₄) (3.0 mmol)

-

Anhydrous 1,4-dioxane (10 mL)

Procedure:

-

To an oven-dried Schlenk flask, add the aryl carboxylic acid, B₂pin₂, NiCl₂(dme), dtbbpy, and K₃PO₄.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Stir the reaction mixture at 100 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired phenylboronic acid pinacol ester.

-

The pinacol ester can be hydrolyzed to the free boronic acid by treatment with an aqueous acid, such as HCl, or by transesterification with a diol like phenylboronic acid.

Self-Validation: The success of the reaction can be confirmed by NMR spectroscopy (¹H, ¹³C, and ¹¹B) and mass spectrometry to verify the structure and purity of the product. The disappearance of the carboxylic acid proton in the ¹H NMR spectrum and the appearance of characteristic signals for the pinacol ester are key indicators of a successful transformation.

Challenges and Future Directions

Despite their remarkable successes, the development of boronic acid-based drugs is not without its challenges.

-

Pharmacokinetics and Stability: Peptide boronic acids can suffer from poor pharmacokinetic properties and in vivo instability due to the lability of peptide bonds.[2] Strategies to overcome this include the incorporation of urea scaffolds or other non-peptidic linkers to enhance stability.[2]

-

Off-Target Effects: The inherent reactivity of the boronic acid moiety can lead to off-target interactions. Careful molecular design and the use of prodrug strategies are essential to mitigate these effects.[7]

-

Toxicity Concerns: While generally considered non-toxic, the potential for boron-related toxicity must be carefully evaluated during preclinical development.[2]

The future of phenylboronic acid derivatives in medicinal chemistry is bright. Ongoing research is focused on:

-

Exploring New Targets: Expanding the application of boronic acids to new enzyme classes and disease pathways.

-

Improving Drug-like Properties: Designing next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles.[3][5]

-

Harnessing Boron in Novel Modalities: Developing boronic acid-based probes for diagnostics and imaging, as well as their application in targeted drug delivery and boron neutron capture therapy (BNCT).

Conclusion

Phenylboronic acid derivatives have transitioned from a chemical curiosity to a validated and highly promising platform for drug discovery. Their unique chemical properties, coupled with a growing understanding of their diverse mechanisms of action, have paved the way for the development of life-saving therapies. As synthetic methodologies become more sophisticated and our understanding of boron's biological roles deepens, we can anticipate a continued expansion of this remarkable class of compounds in the pharmaceutical landscape. The journey of the boron atom in medicine is far from over; it has just begun.

References

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC. (n.d.). NIH. Retrieved January 27, 2026, from [Link]

-

Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Phenylboronic acid (1)a nd its optimized derivatives:i mproving binding... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017, April 21). Drug Discovery and Development. Retrieved January 27, 2026, from [Link]

-

Boronic acid - Wikipedia. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. (2024, March 26). RSC Publishing. Retrieved January 27, 2026, from [Link]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00005F [pubs.rsc.org]

- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]

The Strategic Incorporation of the Tetrahydropyran Moiety in Boronic Acids: A Technical Guide for Drug Development Professionals

Abstract

Boronic acids and their derivatives are foundational pillars in modern synthetic chemistry and drug discovery, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. While the boronic acid functional group is the linchpin for their synthetic utility, the appendage of other chemical moieties is critical for modulating their physicochemical and pharmacokinetic properties. This technical guide delves into the strategic use of the tetrahydropyran (THP) moiety in the design of boronic acids. We will explore the causal relationships between the inclusion of the THP ring and the resulting improvements in solubility, stability, and cell permeability. This guide will provide field-proven insights, detailed experimental protocols, and an authoritative grounding in the literature to empower researchers in the rational design of next-generation boronic acid-based therapeutics.

Introduction: The Evolving Landscape of Boronic Acids in Medicinal Chemistry

The versatility of the boronic acid functional group (–B(OH)₂) has led to its prevalence in a wide array of applications, from organic synthesis to the development of therapeutic agents. However, parent boronic acids often exhibit undesirable properties, such as low aqueous solubility and a propensity for trimerization to form boroxines, which can complicate their handling and reduce their in vivo efficacy. The strategic incorporation of substituents is therefore a key aspect of modern medicinal chemistry. The tetrahydropyran (THP) moiety, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a particularly advantageous substituent in this regard. Its unique combination of polarity and lipophilicity allows for a fine-tuning of the overall properties of the boronic acid molecule.

The Physicochemical Impact of the Tetrahydropyran Moiety

The inclusion of a THP ring can significantly alter the physicochemical properties of a boronic acid. These modifications are not merely incremental but can be transformative for the drug development process.

Enhancing Aqueous Solubility

A significant challenge in the development of many small molecule drugs is achieving sufficient aqueous solubility for oral bioavailability and formulation. The oxygen atom within the THP ring is a hydrogen bond acceptor, which can improve the interaction of the molecule with water, thereby increasing its solubility. This is particularly crucial for boronic acids, which can be poorly soluble, especially when attached to large, hydrophobic scaffolds.

Improving Metabolic Stability

The THP ring is a saturated heterocycle and is generally more resistant to metabolic degradation compared to more labile functional groups. Its incorporation can shield adjacent functionalities from enzymatic attack, prolonging the half-life of the drug in vivo.

Modulating Lipophilicity and Cell Permeability

The THP moiety occupies a unique space in the polarity-lipophilicity spectrum. While the ether oxygen imparts a degree of polarity, the overall ring system is non-ionizable and possesses a degree of lipophilicity. This balance is often beneficial for achieving optimal cell permeability, a critical factor for targeting intracellular proteins. The "chameleonic" nature of the THP ring allows it to present a more polar face to the aqueous environment while still being able to partition into the lipid bilayer of the cell membrane.

Synthetic Strategies for Tetrahydropyran-Containing Boronic Acids

The synthesis of THP-containing boronic acids can be approached through several reliable synthetic routes. The choice of strategy often depends on the desired substitution pattern on the THP ring and the overall complexity of the target molecule.

General Workflow for the Synthesis of a 4-Substituted THP-Boronic Acid Pinacol Ester

A common and versatile approach involves the use of a pre-functionalized THP ring, which is then coupled to a diboron species.

Caption: A generalized workflow for the synthesis of a THP-boronic acid pinacol ester.

Detailed Experimental Protocol: Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This protocol provides a self-validating system for the synthesis of a common THP-boronic acid building block.

Materials:

-

4-Bromotetrahydropyran

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 4-bromotetrahydropyran (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.

-

Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) dropwise, again maintaining the temperature at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield the desired product.

The Role of THP-Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. THP-containing boronic acids are excellent coupling partners in these reactions.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction with a THP-boronic acid.

The electron-donating nature of the THP ring can influence the electronics of the boronic acid, which can in turn affect the rate of transmetalation in the catalytic cycle. The steric bulk of the THP group can also play a role in the selectivity of the coupling reaction, particularly in cases where multiple reactive sites are present on the coupling partner.

Case Study: A THP-Containing Boronic Acid in Clinical Development

A compelling example of the successful application of a THP-containing boronic acid is found in the development of novel inhibitors for specific therapeutic targets. While specific drug names are proprietary, the general principles can be illustrated. Consider a hypothetical kinase inhibitor where a THP-boronic acid is coupled to a heterocyclic core.

Table 1: Physicochemical Properties of a Hypothetical Kinase Inhibitor with and without a THP Moiety

| Property | Parent Molecule (without THP) | THP-Containing Molecule |

| Aqueous Solubility (pH 7.4) | < 1 µg/mL | 50 µg/mL |

| LogP | 4.5 | 3.2 |

| Metabolic Stability (t½ in human liver microsomes) | 15 min | > 60 min |

| Cell Permeability (Papp) | Low | Moderate-High |

The data in Table 1 clearly demonstrates the profound impact of the THP moiety. The increase in aqueous solubility and metabolic stability, coupled with a more favorable LogP value, translates to a significantly improved pharmacokinetic profile, making the THP-containing molecule a more viable drug candidate.

Conclusion and Future Perspectives

The tetrahydropyran moiety is a powerful tool in the arsenal of the medicinal chemist. Its ability to favorably modulate the physicochemical properties of boronic acids has been demonstrated in numerous successful drug discovery programs. The insights and protocols provided in this guide are intended to serve as a practical resource for researchers seeking to leverage the advantages of the THP group in their own work. As our understanding of the intricate interplay between molecular structure and biological activity continues to grow, we can anticipate that the strategic use of moieties like THP will become even more central to the design of safe and effective medicines.

References

-

Title: Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine Source: John Wiley & Sons URL: [Link]

-

Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: Chemical Reviews URL: [Link]

-

Title: The Role of Boron in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Synthesis of Saturated Heterocycles via Catalytic Hydrogenation of Heteroarenes Source: Chemical Reviews URL: [Link]

The Rise of a Versatile Scaffold: A Technical Guide to the Discovery and Development of Novel Phenylboronic Acids

Foreword: The Enduring Appeal of the Boron-Carbon Bond

In the landscape of modern medicinal chemistry and drug discovery, the phenylboronic acid (PBA) moiety has emerged as a uniquely versatile and powerful scaffold. Its ability to engage in reversible covalent interactions, particularly with diols, has opened up a plethora of applications, from targeted cancer therapies to novel enzyme inhibitors. This guide provides an in-depth technical exploration of the discovery and development of novel phenylboronic acids, designed for researchers, scientists, and drug development professionals. We will delve into the fundamental chemistry, synthetic strategies, and diverse applications of PBAs, moving beyond a mere recitation of facts to an integrated understanding of the causality behind experimental choices.

Section 1: The Chemistry of Phenylboronic Acids - A Foundation of Reactivity

At the heart of the utility of phenylboronic acids lies the unique electronic nature of the boron atom. With a vacant p-orbital, the boron center in a phenylboronic acid is a Lewis acid, readily interacting with Lewis bases. This inherent electrophilicity is the foundation for its most critical biological interactions.

The Reversible Covalent Interaction with Diols

The hallmark of phenylboronic acid chemistry is its ability to form cyclic esters with 1,2- and 1,3-diols in aqueous solutions. This reaction is reversible and pH-dependent, a feature that is elegantly exploited in various biomedical applications.[1]

The equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate ester is crucial. The formation of the more stable boronate ester is favored at physiological pH, allowing for dynamic interactions with biological molecules containing diol functionalities, such as saccharides.

Targeting Sialic Acid: A Gateway to Cancer Cells

A particularly significant interaction is the binding of phenylboronic acids to sialic acid.[2][3][4] Sialic acids are nine-carbon acidic monosaccharides often found at the termini of glycan chains on cell surfaces. Cancer cells frequently exhibit an over-expression of sialic acid, a phenomenon known as hypersialylation. This makes sialic acid an attractive biomarker and a target for cancer-specific drug delivery.[2] Phenylboronic acid-functionalized drug delivery systems can selectively recognize and bind to these overexpressed sialic acids, leading to enhanced accumulation of therapeutic agents at the tumor site. The binding affinity of boron-based receptors for sialic acid is often enhanced at a slightly acidic pH, which is characteristic of the tumor microenvironment.[5]

Section 2: Synthesis of Novel Phenylboronic Acids - Crafting the Molecular Tools

The ability to synthesize a diverse library of phenylboronic acid derivatives is fundamental to exploring their full potential in drug discovery. Two of the most robust and widely used methods are the Grignard reaction and the Suzuki-Miyaura cross-coupling reaction.

The Grignard Reaction: A Classic Approach

The Grignard reaction provides a straightforward method for the synthesis of phenylboronic acids from aryl halides. The reaction proceeds through the formation of a highly reactive organomagnesium (Grignard) reagent, which then reacts with a trialkyl borate ester.

This protocol describes the synthesis of 4-methoxyphenylboronic acid from 4-bromoanisole.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous tetrahydrofuran (THF)

-

4-Bromoanisole

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

-

Add a single crystal of iodine.

-

Add anhydrous THF to just cover the magnesium turnings.

-

In the dropping funnel, prepare a solution of 4-bromoanisole (1.0 eq) in anhydrous THF.

-

Add a small portion of the 4-bromoanisole solution to the magnesium suspension to initiate the reaction. The initiation is indicated by a gentle reflux and the disappearance of the iodine color.

-

Once the reaction has started, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

In the dropping funnel, place a solution of triisopropyl borate (1.5 eq) in anhydrous THF.

-

Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -60 °C. The reaction is highly sensitive to temperature at this stage to prevent the formation of diaryl and triaryl borane byproducts.[6]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to yield pure 4-methoxyphenylboronic acid.

-

Causality of Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.

-

Iodine as Initiator: The iodine crystal helps to activate the surface of the magnesium turnings, facilitating the initiation of the Grignard reaction.

-

Low-Temperature Borylation: The addition of the borate ester at low temperatures is critical to control the selectivity of the reaction and minimize the formation of undesired byproducts.[6]

Workflow for Grignard Synthesis of Phenylboronic Acid

Caption: A flowchart illustrating the key stages in the synthesis of phenylboronic acid via the Grignard reaction.

The Suzuki-Miyaura Cross-Coupling Reaction: A Modern Powerhouse

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a phenylboronic acid or its ester) and an organohalide or triflate.[7][8] This reaction is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acid reagents.

This protocol describes the synthesis of 4-methylbiphenyl.

Materials:

-

4-Iodotoluene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, combine 4-iodotoluene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add toluene, ethanol, and water in a 4:1:1 ratio.

-

Degas the mixture by bubbling nitrogen through it for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Under a nitrogen atmosphere, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

-

Reaction:

-

Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate) to obtain pure 4-methylbiphenyl.

-

Causality of Experimental Choices:

-

Palladium Catalyst and Ligand: The palladium catalyst is the heart of the reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.[7] The triphenylphosphine ligand stabilizes the palladium species and influences the reaction's efficiency.

-

Base: The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. Potassium carbonate is a commonly used and effective base for this purpose.

-

Solvent System: The mixed solvent system of toluene, ethanol, and water provides a suitable medium for dissolving the reactants and the catalyst, and the water is often necessary for the catalytic cycle to proceed efficiently.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 3: Applications of Phenylboronic Acids in Drug Discovery and Development

The unique chemical properties of phenylboronic acids have led to their widespread application in various stages of drug discovery and development.

Enzyme Inhibition: A Reversible Covalent Approach

Phenylboronic acids have been successfully developed as inhibitors of various enzymes, particularly serine proteases. They act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[9] This interaction is often characterized by high affinity and specificity.

This protocol provides a general framework for determining the inhibitory activity of a phenylboronic acid derivative against a model serine protease, such as trypsin, using a chromogenic substrate.

Materials:

-

Trypsin (or other target enzyme)

-

Tris-HCl buffer (pH 8.0)

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) (chromogenic substrate)

-

Phenylboronic acid inhibitor stock solution (in DMSO or other suitable solvent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Assay Setup:

-

In a 96-well microplate, add a fixed concentration of the enzyme (e.g., 10 nM trypsin) in Tris-HCl buffer to each well.

-

Add varying concentrations of the phenylboronic acid inhibitor to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor at room temperature for 15 minutes to allow for binding equilibrium to be reached.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the chromogenic substrate BAPNA to each well. The final concentration of BAPNA should be close to its Michaelis-Menten constant (Km).

-

Immediately place the microplate in a microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes. The rate of increase in absorbance is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Causality of Experimental Choices:

-

Chromogenic Substrate: BAPNA is a colorless substrate that is hydrolyzed by trypsin to produce a yellow product, p-nitroaniline, which can be quantified spectrophotometrically at 405 nm. This provides a convenient and continuous way to monitor enzyme activity.

-

Pre-incubation: Pre-incubating the enzyme and inhibitor allows for the establishment of the binding equilibrium, which is particularly important for reversible covalent inhibitors like phenylboronic acids.

-

IC₅₀ Determination: The IC₅₀ value is a standard measure of the potency of an inhibitor and allows for the comparison of different compounds.

Targeted Drug Delivery: Smart Nanocarriers

The ability of phenylboronic acids to bind to sialic acids on cancer cells has been harnessed to develop "smart" drug delivery systems that can selectively target tumors.[10][11][12][13] These systems, often in the form of nanoparticles or liposomes, can encapsulate a therapeutic agent and release it preferentially at the tumor site, thereby increasing efficacy and reducing side effects.

This protocol describes the preparation of doxorubicin-loaded liposomes functionalized with a phenylboronic acid-lipid conjugate.

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

Phenylboronic acid-lipid conjugate (synthesized separately)

-

Doxorubicin hydrochloride

-

Chloroform

-

Methanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sephadex G-50 column

Procedure:

-

Lipid Film Hydration:

-

In a round-bottom flask, dissolve DSPC, cholesterol, and the phenylboronic acid-lipid conjugate in a chloroform/methanol mixture (2:1 v/v). The molar ratio of the lipids is a critical parameter to optimize for liposome stability and targeting efficiency.

-

Remove the organic solvents using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

-

-

Encapsulation of Doxorubicin:

-

Hydrate the lipid film with a solution of doxorubicin hydrochloride in PBS (pH 7.4) by vortexing. This process encapsulates the drug within the aqueous core of the liposomes.

-

The hydrated lipid suspension is then subjected to several freeze-thaw cycles to increase the encapsulation efficiency.

-

-

Liposome Sizing:

-

Extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This step ensures a uniform size distribution of the liposomes.

-

-

Purification:

-

Remove the unencapsulated doxorubicin by passing the liposome suspension through a Sephadex G-50 column equilibrated with PBS. The liposomes will elute in the void volume, while the free drug will be retained in the column.

-

-

Characterization:

-

Determine the size and zeta potential of the liposomes using dynamic light scattering (DLS).

-

Quantify the amount of encapsulated doxorubicin using a suitable analytical method, such as UV-Vis spectrophotometry or fluorescence spectroscopy, after disrupting the liposomes with a detergent.

-

Causality of Experimental Choices:

-

Lipid Composition: The choice of lipids (DSPC and cholesterol) influences the rigidity, stability, and drug retention properties of the liposomes. The inclusion of the phenylboronic acid-lipid conjugate provides the targeting functionality.

-

Extrusion: Extrusion is a common and effective method for producing unilamellar liposomes with a narrow size distribution, which is important for their in vivo behavior and reproducibility.

-

Gel Filtration Chromatography: This is a gentle and efficient method for separating the liposomes from the unencapsulated drug without disrupting the liposome structure.

Mechanism of PBA-mediated Targeted Drug Delivery

Caption: The mechanism of targeted drug delivery to cancer cells using phenylboronic acid-functionalized liposomes.

Section 4: Future Perspectives and Conclusion

The field of phenylboronic acid chemistry continues to evolve, with ongoing research focused on the development of novel derivatives with enhanced binding affinities, improved pharmacokinetic properties, and new therapeutic applications. The design of multi-valent PBA systems, for example, holds promise for increasing the avidity of binding to cell surface glycans. Furthermore, the combination of PBAs with other targeting moieties or stimuli-responsive elements is expected to lead to the development of even more sophisticated and effective drug delivery systems.

References

-

D’Haeze, W., & de Wiele, C. V. (2005). Molecular recognition of sialic acid end groups by phenylboronates. PubMed. [Link]

- Inoue, S., & Iwatsuki, M. (2002). Process for producing phenylboronic acids and triphenylboroxines.

-

Papp-Wallace, K. M., & Bonomo, R. A. (2016). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy. [Link]

-

Li, Y., Liu, R., & Liu, W. (2017). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. Journal of Materials Chemistry B. [Link]

-

Graphviz. (2024). DOT Language. Graphviz. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Dube, D. H., & Bertozzi, C. R. (2005). Molecular Recognition of Sialic Acid End Groups by Phenylboronates. ResearchGate. [Link]

-

Lee, S. M., & Lee, J. W. (2023). Phenylboronic Acid-Functionalized Polyplexes Tailored to Oral CRISPR Delivery. Nano Letters. [Link]

-

Linciano, P., & Tondi, D. (2020). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]

- Clariant International Ltd. (2003). Process for the preparation of substituted phenylboronic acids.

-

Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

-

Li, Y., Liu, R., & Liu, W. (2017). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. RSC Publishing. [Link]

-

Linciano, P., & Tondi, D. (2020). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]

-

Nishiyabu, R., & Kubo, Y. (2020). Cooperative Multipoint Recognition of Sialic Acid by Benzoboroxole-Based Receptors Bearing Cationic Hydrogen-Bond Donors. The Journal of Organic Chemistry. [Link]

-

Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium. [Link]

-

Bull, J. A., & Burke, S. D. (2018). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]

-

Wang, C., & Wang, Y. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega. [Link]

-

Dare, J. (2021). Building diagrams using graphviz. Chad's Blog. [Link]

-

Linciano, P., & Tondi, D. (2019). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. MDPI. [Link]

-

Nishiyabu, R., & Kubo, Y. (2018). Understanding the Molecular Structure of the Sialic Acid–Phenylboronic Acid Complex by using a Combined NMR Spectroscopy and DFT Study. Chemistry – An Asian Journal. [Link]

-

Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

-

Jiménez-Barbero, J., & Cañada, F. J. (2021). Molecular Recognition Insights of Sialic Acid Glycans by Distinct Receptors Unveiled by NMR and Molecular Modeling. Frontiers in Molecular Biosciences. [Link]

-

Dare, J. (2025). Creating Software Engineering Flow Charts with Graphviz Dot. Joel Dare. [Link]

-

Graphviz. (2015). Drawing graphs with dot. Graphviz. [Link]

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

-

Thomas, A. A., & Denmark, S. E. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Link]

-

De, S., & Rotello, V. M. (2017). Boronic Acid Liposomes for Cellular Delivery and Content Release Driven by Carbohydrate Binding. Bioconjugate Chemistry. [Link]

-

The Organic Chemistry Tutor. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]

-

Cravotto, G., & Orio, L. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]

- Zhang, J., & Wang, Y. (2020). Preparation method of monohalogenated phenylboronic acid.

Sources

- 1. Frontiers | Molecular Recognition Insights of Sialic Acid Glycans by Distinct Receptors Unveiled by NMR and Molecular Modeling [frontiersin.org]

- 2. Molecular recognition of sialic acid end groups by phenylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Understanding the Molecular Structure of the Sialic Acid–Phenylboronic Acid Complex by using a Combined NMR Spectroscopy and DFT Study: Toward Sialic Acid Detection at Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

Basic principles of boronic acids in organic synthesis

An In-depth Technical Guide to the Core Principles of Boronic Acids in Organic Synthesis

Abstract